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molecular formula C9H5F2NO B1302711 3-(3,5-Difluorophenyl)-3-oxopropanenitrile CAS No. 842140-51-6

3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Cat. No. B1302711
M. Wt: 181.14 g/mol
InChI Key: YNNWBLSXFFMWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079909B2

Procedure details

Diisopropylamine (10.6 mL, 76 mmol) was dissolved in dry THF (10 mL) and the solution cooled to −20° C. A solution of n-butyllithium (2.5N in hexanes, 30.5 mL, 76 mmol) was added slowly at such a rate as to keep the internal temperature below 0° C. After stirring for 5 min, the solution was cooled to −20° C. and added to a solution of acetonitrile (2.37 mL, 45.3 mmol) and ethyl 3,5-difluorobenzoate (6.23 g, 36.2 mmol) in dry THF (18 mL) at such a rate as to keep the temperature below −40° C. A further 10 mL of dry THF was used to transfer the remaining lithium diisopropylamide to the reaction. The reaction was allowed to warm to ambient over 2 h before being quenched with saturated aqueous ammonium chloride solution. The reaction was extracted with ethyl acetate (×2) and the extracts discarded. The aqueous was acidified with 2N HCl and extracted with ethyl acetate. The organic extract was washed with 2N HCl and brine before being dried over MgSO4, filtered and evaporated. Purification using chromatography (silica gel, gradient 5 to 100% ethyl acetate/isohexane) gave 3-(3,5-difluorophenyl)-3-oxopropanenitrile as a yellow solid (2.82 g).
Quantity
10.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step Two
Quantity
2.37 mL
Type
reactant
Reaction Step Three
Quantity
6.23 g
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[C:13](#[N:15])[CH3:14].[F:16][C:17]1[CH:18]=[C:19]([CH:25]=[C:26]([F:28])[CH:27]=1)[C:20](OCC)=[O:21].C([N-]C(C)C)(C)C.[Li+]>C1COCC1>[F:16][C:17]1[CH:18]=[C:19]([C:20](=[O:21])[CH2:14][C:13]#[N:15])[CH:25]=[C:26]([F:28])[CH:27]=1 |f:4.5|

Inputs

Step One
Name
Quantity
10.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2.37 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
6.23 g
Type
reactant
Smiles
FC=1C=C(C(=O)OCC)C=C(C1)F
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
After stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below 0° C
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to −20° C.
CUSTOM
Type
CUSTOM
Details
the temperature below −40° C
CUSTOM
Type
CUSTOM
Details
to the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm
WAIT
Type
WAIT
Details
to ambient over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
before being quenched with saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with ethyl acetate (×2)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with 2N HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.82 g
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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